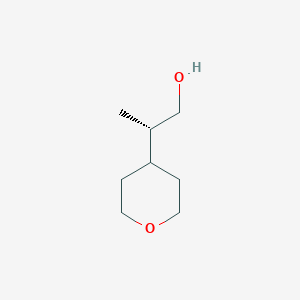

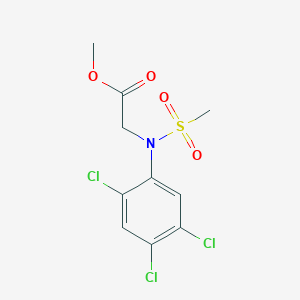

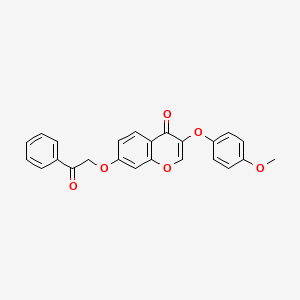

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was developed as a potential treatment for autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease.

科学的研究の応用

Hypervalent Iodine Oxidation of Amines

Research demonstrates the oxidation of primary aliphatic amines with iodosobenzene leading to the formation of corresponding nitriles, cyclic ketones, and lactams. This process underscores the compound's utility in synthesizing complex organic structures, such as nitriles and ketones, from simpler amine precursors (Moriarty et al., 1988).

Functionally Substituted Enamines

A study on rearrangement reactions of enaminonitrile with 1,3-cyclohexanedione derivatives illustrates the compound's relevance in forming tetrahydroquinolinone and nicotinonitrile derivatives. These findings highlight the compound's potential in generating structurally diverse heterocycles, contributing to medicinal chemistry and material science (Moustafa et al., 2011).

Radical Cyclization to Synthesize Spiroindoles

Research into radical cyclization of cyclohexanecarbonitriles and piperidinecarbonitriles to spiroindoles demonstrates the compound's role in synthesizing spiro[2H-indole] derivatives. These processes are crucial for constructing complex and biologically relevant spirocyclic structures, offering potential applications in pharmaceutical synthesis (Sulsky et al., 1999).

From Amino Acids to Fused Chiral Pyrrolidines and Piperidines

The intramolecular nitrile oxide olefin cycloaddition (INOC) reactions from L-amino acids leading to fused pyrrolidines and piperidines indicate the compound's significance in accessing chiral heterocycles. This synthesis pathway is valuable for developing chiral drugs and other bioactive molecules (Falb et al., 2000).

Synthesis and Cytotoxic Evaluation of Novel Compounds

A study on the synthesis of 1,2,3-triazole-linked cyclohexanones from cyclohexanone and piperidine, followed by cytotoxic evaluation against human cancer cell lines, exemplifies the compound's potential in drug discovery. These synthesized compounds, through click chemistry, were tested for their ability to inhibit cancer cell growth, underscoring the importance of structural motifs present in "2-((1-(Cyclohex-3-enecarbonyl)piperidin-4-yl)oxy)nicotinonitrile" for medicinal chemistry applications (Mahdavi et al., 2016).

特性

IUPAC Name |

2-[1-(cyclohex-3-ene-1-carbonyl)piperidin-4-yl]oxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21N3O2/c19-13-15-7-4-10-20-17(15)23-16-8-11-21(12-9-16)18(22)14-5-2-1-3-6-14/h1-2,4,7,10,14,16H,3,5-6,8-9,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBJLXYIQIUESFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(3-chlorophenyl)sulfonyl]-6,7-difluoro-1-(4-methylbenzyl)quinolin-4(1H)-one](/img/structure/B2726597.png)

![N-((1-(pyrazin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2726600.png)

![9-benzyl-1-methyl-3-phenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2726603.png)

![2,3-dichloro-N-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]benzenesulfonamide](/img/structure/B2726613.png)

![1-(Furan-2-ylmethyl)-1-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-3-(thiophen-2-ylmethyl)urea](/img/structure/B2726614.png)